molecular formula C7H13BrO B14637283 5-Bromo-2,2-dimethylpentanal CAS No. 52387-44-7

5-Bromo-2,2-dimethylpentanal

Cat. No.: B14637283
CAS No.: 52387-44-7
M. Wt: 193.08 g/mol
InChI Key: GLEFFLWCAATVAF-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylpentanal is an aliphatic aldehyde featuring a bromine atom at the 5th carbon and two methyl groups at the 2nd carbon of a pentanal backbone. The aldehyde functional group renders it reactive in nucleophilic addition and oxidation reactions, while the bromine and methyl substituents influence steric and electronic properties.

Properties

CAS No.

52387-44-7

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

5-bromo-2,2-dimethylpentanal

InChI

InChI=1S/C7H13BrO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

GLEFFLWCAATVAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpentanal using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 5-Bromo-2,2-dimethylpentanoic acid.

    Reduction: 5-Bromo-2,2-dimethylpentanol.

    Substitution: 5-Iodo-2,2-dimethylpentanal (when using sodium iodide).

Scientific Research Applications

5-Bromo-2,2-dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Molecular and Structural Comparison

The table below compares key structural features of 5-bromo-2,2-dimethylpentanal (hypothetical) with related compounds:

Compound Molecular Formula Molecular Weight Functional Group Substituents ChemSpider/CAS ID
This compound (hypothetical) C₇H₁₃BrO 193.08 (calculated) Aldehyde Br (C5), 2×CH₃ (C2) N/A
5-Bromo-2-methylpentanal () C₆H₁₁BrO 179.057 Aldehyde Br (C5), CH₃ (C2) 30802904
5-Bromo-2,2-dimethyl-1-pentanol () C₇H₁₅BrO 195.100 Alcohol Br (C5), 2×CH₃ (C2) 9358262
5-Bromo-2-methyl-2-pentene () C₆H₁₁Br 163.057 Alkene Br (C5), CH₃ (C2) CAS 2270-59-9
Key Observations:
  • Functional Group Reactivity: The aldehyde group in 5-bromo-2-methylpentanal () is more reactive than the alcohol in 5-bromo-2,2-dimethyl-1-pentanol () due to higher electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions). The alkene in 5-bromo-2-methyl-2-pentene () undergoes electrophilic additions (e.g., halogenation) .
  • Molecular Weight Trends: The addition of methyl groups increases molecular weight (e.g., 5-bromo-2-methylpentanal vs. 5-bromo-2,2-dimethyl-1-pentanol: +16.043 g/mol) .
Aldehyde vs. Alcohol Functional Groups
  • 5-Bromo-2-methylpentanal (): Likely synthesized via oxidation of 5-bromo-2-methyl-1-pentanol or through bromination of a pre-formed aldehyde. Its aldehyde group can participate in condensation reactions (e.g., aldol addition) .
  • 5-Bromo-2,2-dimethyl-1-pentanol (): Requires reductive pathways (e.g., NaBH₄ reduction of a ketone precursor) or nucleophilic substitution. The alcohol group is less reactive but can be oxidized to a ketone or esterified .
Role of Substituents in Reactivity
  • Methyl Groups: The dimethyl substitution at C2 in the hypothetical aldehyde would stabilize the compound via hyperconjugation but hinder reactions at the carbonyl carbon due to steric effects. This contrasts with the mono-methyl aldehyde (), which offers less steric resistance .
  • Bromine Position : In 5-bromo-2-methyl-2-pentene (), the bromine at C5 and methyl at C2 create a conjugated system, enhancing stability. However, the absence of a polar functional group limits its utility in polar reactions compared to aldehydes or alcohols .

Substituent Effects on Reaction Pathways

highlights the importance of substituent positioning in aromatic systems, such as the synthesis of 5-bromo-2,3-dimethylindole. While this focuses on indoles, the principles apply to aliphatic systems:

  • Steric and Electronic Guidance : Dimethyl groups at C2 in the hypothetical aldehyde would direct electrophiles to less hindered positions (e.g., C4 or C5), similar to how alkyl groups influence regioselectivity in aromatic substitutions .
  • Comparative Stability : Brominated aldehydes (e.g., ) may exhibit lower thermal stability than their alcohol counterparts () due to the aldehyde’s propensity for oxidation .

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